molecular formula C22H24FN5O4 B13727104 (S)-(R)-1-((4-((5-fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate

(S)-(R)-1-((4-((5-fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate

Cat. No.: B13727104
M. Wt: 441.5 g/mol
InChI Key: SWQBXSXAGJAPIE-OCCSQVGLSA-N
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Description

(S)-®-1-((4-((5-Fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo-[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of indole, pyrrolo[2,1-f][1,2,4]triazine, and aminopropanoate, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-®-1-((4-((5-Fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo-[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate typically involves multiple steps, including the formation of the indole and pyrrolo[2,1-f][1,2,4]triazine moieties, followed by their coupling and subsequent esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-®-1-((4-((5-Fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo-[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(S)-®-1-((4-((5-Fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo-[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-®-1-((4-((5-Fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo-[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-®-1-((4-((5-Fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo-[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate
  • (S)-®-1-((4-((5-Fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo-[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate

Uniqueness

The uniqueness of (S)-®-1-((4-((5-Fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo-[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate lies in its specific combination of structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24FN5O4

Molecular Weight

441.5 g/mol

IUPAC Name

[(2R)-1-[4-[(5-fluoro-2-methyl-1H-indol-6-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] (2S)-2-aminopropanoate

InChI

InChI=1S/C22H24FN5O4/c1-11-5-15-6-16(23)18(7-17(15)27-11)32-21-20-13(3)19(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14+/m1/s1

InChI Key

SWQBXSXAGJAPIE-OCCSQVGLSA-N

Isomeric SMILES

CC1=CC2=CC(=C(C=C2N1)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)OC(=O)[C@H](C)N)C)F

Canonical SMILES

CC1=CC2=CC(=C(C=C2N1)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C)F

Origin of Product

United States

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